molecular formula C8H11ClN2O B193128 2-Butyl-4-chloro-5-formylimidazole CAS No. 83857-96-9

2-Butyl-4-chloro-5-formylimidazole

Cat. No. B193128
CAS RN: 83857-96-9
M. Wt: 186.64 g/mol
InChI Key: JLVIHQCWASNXCK-UHFFFAOYSA-N
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Patent
US05486617

Procedure details

A mixture of 1.00 g (5.12 mmol) of 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one and 3.20 g (20.48 mmol) of POCl3 was heated at 100° C. for 45 minutes. Then, 1.76 g of POCl3 was distilled off on the Rotavapor, and the residue was treated with 6 ml of ethyl acetate. The mixture thus obtained was added to 20 ml of water, and the water was stirred at room temperature for 5 minutes. Then, the pH was adjusted from 0.34 to 7, using 30 percent strength sodium hydroxide solution. The mixture was extracted twice, using 10 ml of ethyl acetate each time. The combined organic phases were dried (MgSO4), filtered and concentrated, and the residue was dried in a high vacuum. 0.89 g of 2-butyl-5-chloroimidazole-4-carbaldehyde was obtained; this product having a purity greater than 95 percent, according to H-NMR. This corresponds to a yield of 93 percent, based on the 2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one.
Name
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7](=O)[C:8](=[CH:10]N(C)C)[N:9]=1)[CH2:2][CH2:3][CH3:4].O=P(Cl)(Cl)[Cl:17].[OH-:20].[Na+]>O>[CH2:1]([C:5]1[NH:6][C:7]([Cl:17])=[C:8]([CH:10]=[O:20])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
2-butyl-4-dimethylaminomethylene-2-imidazolin-5-one
Quantity
1 g
Type
reactant
Smiles
C(CCC)C=1NC(C(N1)=CN(C)C)=O
Name
Quantity
3.2 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, 1.76 g of POCl3 was distilled off on the Rotavapor
ADDITION
Type
ADDITION
Details
the residue was treated with 6 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was dried in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1NC(=C(N1)C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.